C16-PAF

PAFR radioligand binding platelet pharmacology competitive binding assay

C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) is the definitive single-molecular-species PAF agonist for reproducible pharmacology. Unlike undefined ‘PAF’ mixtures, this synthetic C16:0 entity delivers consistent, chain-length-specific potency — 6-fold higher PAFR affinity than C18-PAF and a Kd of 0.9–2.6 nM — making it the optimal radioligand probe for receptor binding studies. Its anti-apoptotic caspase-7-dependent signaling contrasts sharply with the pro-apoptotic C18-PAF pathway, enabling clean dissection of neuroprotective vs. neurotoxic PAFR arms. In functional assays, C16-PAF is ~10-fold more potent than C18-PAF in smooth muscle contraction and ciliary beat inhibition. For antagonist screening, C16-PAF sets the left-most dose-response curve, maximizing dynamic range and minimizing false negatives. Specify catalog number for single-molecular-species C16-PAF — not a mixed-chain preparation — to ensure lot-to-lot reproducibility in your PAFR pharmacology, neurodegeneration, or cardiovascular studies.

Molecular Formula C26H54NO7P
Molecular Weight 523.7 g/mol
CAS No. 65154-06-5
Cat. No. B1584178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-PAF
CAS65154-06-5
Molecular FormulaC26H54NO7P
Molecular Weight523.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
InChIKeyHVAUUPRFYPCOCA-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16-PAF (CAS 65154-06-5): A Defined sn-1 Chain Platelet-Activating Factor Phospholipid for Receptor and Signaling Research


C16-PAF (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, also designated C16:0-PAF or PAF-acether C16) is a structurally defined, synthetic phospholipid belonging to the platelet-activating factor (PAF) family of ether-linked glycerophosphocholines. It bears a saturated C16 hexadecyl alkyl chain at the sn-1 position linked via an ether bond, an acetyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position . C16-PAF is the most extensively characterized single-molecular-species PAF agonist, serving as the cognate ligand for the PAF G-protein-coupled receptor (PAFR/PTAFR) and a potent activator of MAPK and MEK/ERK signaling cascades [1]. Unlike natural PAF isolates—which are heterogeneous mixtures of C16:0, C18:0, and C18:1 alkyl/acyl species—synthetic C16-PAF offers a single, defined molecular entity essential for reproducible receptor pharmacology, binding studies, and signaling pathway dissection.

C16-PAF Procurement: Why Chain-Length-Specific Identity Is Non-Negotiable for Experimental Reproducibility


The PAF lipid family exhibits profound structure-activity divergence driven by the single variable of sn-1 alkyl chain length and saturation. C16-PAF and C18-PAF—differing by only two methylene units—produce quantitatively distinct receptor-binding affinities, activate divergent intracellular death pathways, and display opposing pro- vs. anti-apoptotic signaling outcomes through the same PAF receptor [1]. A commercial PAF preparation described merely as 'PAF' or 'AGEPC' without explicit chain-length specification may contain undefined mixtures of C16:0, C18:0, and C18:1 species whose ratios dramatically alter apparent potency and even qualitative biological response [2]. Investigators requiring reproducible agonist pharmacology—particularly in PAFR binding assays, neuronal apoptosis models, or in vivo hemodynamic studies—must therefore specify and verify the single molecular species C16-PAF rather than accept an undefined PAF mixture or assume interchangeability with C18-PAF.

C16-PAF Quantitative Differentiation Evidence: Head-to-Head Comparator Data Against C18-PAF and Other Analogs


C16-PAF Exhibits 6-Fold Higher PAFR Binding Affinity Than C18-PAF on Human Platelets

In a competitive radioligand binding assay using [3H]-1-O-octadecyl-Paf-acether on washed human platelets, unlabelled (R)-C16-PAF inhibited radioligand binding with an IC50 of 0.08 ± 0.01 nM, compared to (R)-C18-PAF with an IC50 of 0.48 ± 0.03 nM, representing an approximately 6-fold higher receptor affinity for the C16 species [1]. The racemic (RS)-C18-PAF was even less potent (IC50 1.06 ± 0.19 nM), and lyso-C18-PAF showed no inhibition at 3.0–300 nM, confirming that both chain length and stereochemistry critically determine PAFR engagement [1].

PAFR radioligand binding platelet pharmacology competitive binding assay

C16-PAF Is Approximately 7-Fold More Potent Than C18:1-PAF as a Renal Vasodilator and Hypotensive Agent In Vivo

In anesthetized male Wistar rats, bolus intrarenal injections of C16-PAF produced significant increases in renal blood flow (6–15%) and dose-dependent systemic hypotension (2–64 mmHg) over a dose range of 0.5–25 ng/kg. In contrast, C18:1-PAF required a dose range of 2.5–200 ng/kg to elicit comparable effects, with the C18:1-PAF dose-response curves shifted approximately 7-fold to the right of the C16-PAF curves [1]. Crucially, the biologically inactive S-enantiomer C16-DPAF (25–200 ng/kg) produced no effect on renal blood flow or systemic blood pressure, confirming stereospecific PAFR-dependent activity [1].

renal hemodynamics in vivo hypotension cardiovascular pharmacology

C16-PAF and C18-PAF Activate Qualitatively Distinct Neuronal Death Pathways: Caspase-7-Dependent vs. Caspase-Independent

In cerebellar granule neurons, C16-PAF (1 μM; 24 h) activated caspase-7 but not caspase-3 in PAFR−/− neurons, signaling through a caspase-dependent death pathway. In contrast, C18-PAF triggered caspase-independent neuronal death under identical conditions [1]. Furthermore, PAFR receptor signaling direction was chain-length-dependent: activation of PAFR by C16-PAF was anti-apoptotic and inhibited caspase-dependent death, whereas activation of the same PAFR by C18-PAF was pro-apoptotic [1]. This demonstrates that the sn-1 chain length not only modulates potency but qualitatively redirects downstream signaling through the identical receptor.

neurodegeneration apoptosis signaling PAFR neurobiology

C16-PAF Is 10-Fold More Potent Than C18-PAF in Inducing Gallbladder Smooth Muscle Contraction

In an in vitro organ bath study using guinea pig gallbladder muscle strips, exogenous administration of PAF-16 (C16-PAF) produced dose-dependent contractions with a threshold dose of 1 ng/ml, whereas PAF-18 (C18-PAF) required a threshold dose of 10 ng/ml—a 10-fold potency differential [1]. Both PAF species acted through specific PAF receptors, as the contractions were significantly inhibited by the PAF receptor antagonists ginkgolide B and CV-3988, but were not reduced by tetrodotoxin, atropine, or hexamethonium [1].

smooth muscle pharmacology gastrointestinal motility PAF receptor function

C16-PAF Inhibits Tracheal Ciliary Beat Frequency More Potently Than C18-PAF at Equal Molar Concentration

In guinea pig tracheal ring explants incubated for 3–6 h with 1 μM PAF, C16-PAF reduced ciliary beat frequency (CBF) to 8.8 ± 0.2 Hz (n = 112), significantly lower than the CBF reduction produced by C18-PAF (9.6 ± 0.1 Hz, n = 537; control CBF = 10.8 ± 0.1 Hz, n = 890; ANOVA p < 0.001) [1]. The C16/C18 mixture (80:20%) produced an intermediate effect (8.7 ± 0.2 Hz, n = 64), confirming that the chain-length composition of PAF mixtures directly determines bioactivity magnitude in airway epithelium [1].

mucociliary clearance respiratory pharmacology PAF-mediated airway dysfunction

C16-PAF Ranks as the Most Potent Alkyl-PAF Homolog for Cardiac Negative Inotropy and Coronary Vasoconstriction

In the isolated guinea pig heart (Langendorff) preparation, a systematic comparison of synthetic saturated and unsaturated alkyl-PAF homologs established the rank order of potency for negative inotropic effect as: C16:0-PAF > C18:1-PAF > beef-heart AGEPC > C15:0-PAF > C18:0-PAF > C14:0-PAF. For coronary vasoconstriction, the rank order was: C16:0-PAF ≈ C18:1-PAF ≈ beef-heart AGEPC > C15:0-PAF > C18:0-PAF ≈ C14:0-PAF [1]. Notably, C18:0-PAF was substantially less potent than C16:0-PAF across both cardiac parameters, and the relative potencies for cardiac effects did not correlate with potencies in rabbit platelet or human neutrophil assays, suggesting target-organ PAF receptor heterogeneity [1].

cardiac pharmacology PAF homolog structure-activity isolated heart preparation

C16-PAF High-Value Application Scenarios Informed by Quantitative Differentiation Evidence


PAFR Radioligand Binding and Competitive Displacement Assays Requiring a Defined, High-Affinity Agonist Probe

C16-PAF is the gold-standard agonist radioligand for PAF receptor binding studies. Its Kd of 2.6 nM (saturation isotherms) and 0.9 nM (kinetic experiments) on guinea pig lung membranes [1], combined with its 6-fold higher affinity than C18-PAF for the human platelet PAFR [2], make it the optimal tritiated probe ([3H]C16-PAF) for direct binding assays. For competitive displacement experiments, unlabelled C16-PAF provides the highest-affinity reference agonist (IC50 0.08 nM) against which antagonist Ki values can be benchmarked with maximum sensitivity. Use of C18-PAF as a reference agonist instead would yield IC50 values right-shifted approximately 6-fold, reducing assay sensitivity and potentially mischaracterizing antagonist potency.

In Vivo Renal and Systemic Hemodynamic Studies Requiring a Potent, Stereospecific PAF Agonist

C16-PAF is the most potent endogenous-type PAF species for eliciting renal vasodilation and systemic hypotension in rodent models, with an effective dose range starting at 0.5 ng/kg—approximately 7-fold more potent than C18:1-PAF [1]. The availability of the biologically inactive S-enantiomer C16-DPAF as a matched negative control [1] provides a rigorous stereospecificity validation tool unavailable for mixed-chain PAF preparations. Researchers designing dose-response experiments for PAFR-mediated cardiovascular effects can use pure C16-PAF to establish the left-most position of the dose-response curve, then test antagonists against this defined agonist with reproducible potency.

Neuronal Apoptosis and Neuroprotection Mechanistic Studies Requiring Chain-Length-Specific Signaling Pathway Dissection

The qualitative signaling divergence between C16-PAF and C18-PAF at the PAF receptor—anti-apoptotic (caspase-7-dependent) for C16-PAF vs. pro-apoptotic (caspase-independent) for C18-PAF in cerebellar granule neurons [1]—makes C16-PAF an indispensable tool for dissecting PAFR-coupled signaling in neurodegeneration models. Unlike mixed PAF preparations that confound these opposing outcomes, pure C16-PAF enables clean activation of the anti-apoptotic PAFR signaling arm. This specificity is critical for studies of Alzheimer's disease, traumatic brain injury, and ischemic stroke where PAF species accumulate differentially in damaged tissue and chain-length identity determines neuroprotective vs. neurotoxic outcomes [1].

Smooth Muscle and Epithelial Pharmacology Assays Where C16-PAF Provides Maximum Agonist Potency for PAFR Functional Studies

Across diverse smooth muscle and epithelial preparations, C16-PAF consistently demonstrates the highest potency among naturally occurring PAF species. With a 10-fold lower contractile threshold than C18-PAF in gallbladder smooth muscle (1 vs. 10 ng/ml) [1] and significantly greater ciliary beat frequency inhibition than C18-PAF at equimolar concentration in tracheal epithelium [2], C16-PAF serves as the most sensitive functional agonist for characterizing PAFR-mediated responses in organ bath and tissue explant systems. For PAF receptor antagonist screening, using C16-PAF as the challenge agonist provides the widest dynamic range and minimizes the risk of false-negative antagonist identification due to suboptimal agonist potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16-PAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.